Butoxyoxirane

Epoxy adhesive formulation Mechanical properties Reactive diluent comparison

Butoxyoxirane (2-butoxyoxirane, CAS 45631-61-6, molecular formula C₆H₁₂O₂, MW 116.16 g/mol) is a low-molecular-weight monofunctional epoxide characterized by its n-butyl ether substituent and terminal oxirane ring. It belongs to the alkyl glycidyl ether family and serves as a reactive intermediate in polymer chemistry, where the epoxide moiety undergoes ring-opening reactions with nucleophiles, enabling incorporation into cross-linked networks or chain-end functionalization.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 45631-61-6
Cat. No. B15176276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoxyoxirane
CAS45631-61-6
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCCOC1CO1
InChIInChI=1S/C6H12O2/c1-2-3-4-7-6-5-8-6/h6H,2-5H2,1H3
InChIKeyOZLNNOCQVCYYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butoxyoxirane (CAS 45631-61-6): Procurement-Grade Epoxide for Polymer Modification and Reactive Dilution Applications


Butoxyoxirane (2-butoxyoxirane, CAS 45631-61-6, molecular formula C₆H₁₂O₂, MW 116.16 g/mol) is a low-molecular-weight monofunctional epoxide characterized by its n-butyl ether substituent and terminal oxirane ring [1]. It belongs to the alkyl glycidyl ether family and serves as a reactive intermediate in polymer chemistry, where the epoxide moiety undergoes ring-opening reactions with nucleophiles, enabling incorporation into cross-linked networks or chain-end functionalization [2].

Monofunctional reactive diluent for epoxy adhesive and coating formulations
Chain-end functionalization via oxirane ring-opening insertion
Alkyl glycidyl ether with n-butyl substituent for tailored compatibility

Butoxyoxirane Procurement: Why Alkyl Glycidyl Ethers Are Not Functionally Interchangeable


Despite sharing the alkyl glycidyl ether backbone, monofunctional epoxides in this class exhibit substantial variance in viscosity reduction efficiency, curing exotherm behavior, mechanical property trade-offs, and toxicological profile that preclude simple interchangeability in formulated systems [1][2]. Direct comparative studies demonstrate that alkyl chain length and functionality (mono- vs. di-) directly govern the balance between ultimate tensile strain, Young's modulus retention, bond strength, and sensitization potential — parameters that critically affect end-use performance in epoxy adhesives, polymer modification, and coatings applications [3][4].

Viscosity & Exotherm

Monofunctional BGE reduces curing exotherm; difunctional BDDE increases it. Alkyl chain length also shifts viscosity reduction efficiency.

Mechanical Trade-offs

BGE favors ultimate tensile strain over Young’s modulus retention. Substituting BDDE or AGE may alter stiffness–elongation balance.

Reactivity Profile

Epoxide reactivity toward nucleophiles varies across alkyl glycidyl ethers; aromatic ethers may show higher sensitization-related reactivity.

Butoxyoxirane (Butyl Glycidyl Ether) Comparative Performance Data: Quantified Differentiation vs. AGE, BDDE, PGE, and tBuGE


Ultimate Tensile Strain and Young's Modulus: Butoxyoxirane (BGE) vs. AGE vs. BDDE in Cured Epoxy Adhesives

In epoxy adhesives formulated for concrete crack repair, BGE at equivalent concentration produces greater ultimate tensile strain compared to difunctional BDDE, but with a more pronounced reduction in Young's modulus relative to both BDDE and monofunctional C12-C14 AGE [1].

Strain vs. Modulus
Head-to-head
BGE: ↑ ultimate tensile strain, ↓ Young’s modulus; BDDE: ↓ strain, ↑ modulus retention
Informs strain–stiffness selection for epoxy adhesives
Equivalent molar concentration; cement mortar substrate
Epoxy adhesive formulation Mechanical properties Reactive diluent comparison

Peptide Depletion Reactivity: Butoxyoxirane (BGE) vs. Phenyl Glycidyl Ether (PGE) in Sensitization-Relevant Covalent Binding

In a controlled hexapeptide (H-Pro-His-Cys-Lys-Arg-Met-OH) depletion assay, BGE exhibited 46% peptide depletion at the standard time point, compared to 88% depletion for phenyl glycidyl ether (PGE), a 42-percentage-point difference in covalent binding efficiency that correlates directly with reduced skin sensitization potency [1].

Peptide Depletion
Head-to-head
BGE: 46% depletion; PGE: 88% depletion (42 pp difference)
Quantifies lower covalent binding to biological nucleophiles
Hexapeptide assay; standard time point
Allergic contact dermatitis Reactive diluent safety Structure-activity relationship

Curing Exotherm Temperature Modulation: Butoxyoxirane (BGE) vs. BDDE in Epoxy Adhesive Formulations

Addition of BGE to epoxy adhesives decreases the maximum curing temperature, in contrast to BDDE which increases the maximum curing exotherm at equivalent loading [1]. This directional divergence in exotherm behavior has practical consequences for thick-section curing and heat-sensitive substrate compatibility.

Curing Exotherm
Head-to-head
BGE ↓ maximum curing temperature; BDDE ↑ exotherm at equivalent loading
Supports thick-section processing and heat-sensitive substrates
Epoxy adhesive; identical conditions
Epoxy curing kinetics Reactive diluent exotherm Formulation control

Adhesive-Mortar Bond Strength: Butoxyoxirane (BGE) vs. BDDE in Concrete Repair Applications

BDDE improves the bond strength of the adhesive-mortar interface, whereas BGE and AGE both decrease it at equivalent concentrations [1]. The bond strength shows a positive correlation with hydroxyl content on the cured epoxy surface, where BDDE increases hydroxyl content while BGE and AGE do not confer this advantage.

Bond Strength
Head-to-head
BGE ↓ adhesive–mortar bond strength; BDDE ↑ bond strength
BGE not a direct substitute where maximum interfacial bond strength is critical
Cement mortar substrate; equivalent diluent loading
Epoxy adhesive bond strength Concrete repair Reactive diluent selection

Cryogenic Mechanical Property Enhancement: Butoxyoxirane (BGE) Modification of DGEBF Epoxy at 77 K

Modification of DETD-cured DGEBF epoxy resin with n-butyl glycidyl ether (BGE) at appropriate loading levels simultaneously enhances cryogenic strength, ductility, and impact resistance at liquid nitrogen temperature (77 K) relative to unmodified baseline resin [1]. This is a unique property combination not uniformly shared across all alkyl glycidyl ethers.

Cryogenic Properties
Reported
Simultaneous enhancement of strength, ductility, and impact resistance at 77 K vs. unmodified DGEBF
Supports cryogenic epoxy material screening
DETD-cured DGEBF; BGE addition at optimized content
Cryogenic epoxy modification Impact resistance Liquid nitrogen temperature applications

Ester Linkage Insertion Efficiency: Butoxyoxirane (BGE) vs. PGE in Polymer Chain Modification

In insertion reactions into phenyl ester linkages of polymer chains, BGE achieved 86-89 mol% new structural unit incorporation, compared to nearly quantitative conversion (>95 mol%) for phenyl glycidyl ether (PGE) under identical catalytic conditions [1].

Insertion Efficiency
Head-to-head
BGE: 86–89 mol% incorporation; PGE: >95 mol%
High but not quantitative insertion for polymer functionalization
TBAB/sulfolane, 150°C, 24 h
Polymer functionalization Epoxide insertion reaction Copolymer modification

Butoxyoxirane (CAS 45631-61-6): Evidence-Based Application Scenarios for Scientific Procurement and Industrial Use


Flexible Epoxy Adhesive Formulations Requiring High Elongation and Modest Stiffness

Based on the direct comparative evidence that BGE provides greater ultimate tensile strain than BDDE while reducing Young's modulus [1], this compound is optimally deployed in epoxy adhesives where crack-bridging capability and flexibility are prioritized over maximum stiffness. Applications include concrete repair in structures subject to thermal cycling or minor movement, flexible electronics encapsulation, and adhesives for dissimilar-material bonding with CTE mismatch.

Cryogenic Epoxy Systems Operating at Liquid Nitrogen Temperature (77 K)

The supporting evidence demonstrating that BGE modification simultaneously enhances cryogenic strength, ductility, and impact resistance of DGEBF/DETD epoxy at 77 K [2] positions this compound for specialized cryogenic applications including superconducting magnet coil impregnation, LNG storage tank liners, cryogenic propellant tank composites for aerospace, and low-temperature sensor encapsulation where ambient-temperature mechanical trade-offs are acceptable.

Reactive Diluent Selection Where Reduced Sensitization Potential Is Required

The quantified 46% vs. 88% peptide depletion differential between BGE and PGE [3] supports the selection of BGE over aromatic glycidyl ethers (PGE) in epoxy formulations intended for applications with heightened human exposure potential or where formulators seek to reduce the sensitization profile of the final cured system — noting that BGE is not non-sensitizing but represents a quantifiably lower-risk alternative within the epoxide diluent class.

Polymer Chain Functionalization Requiring High but Not Quantitative Epoxide Insertion

The 86-89 mol% insertion efficiency of BGE into phenyl ester linkages under TBAB/sulfolane catalysis at 150°C [4] establishes its utility as a polymer modification agent where near-quantitative conversion is not mandatory but the aliphatic character of the resulting pendant groups confers desirable solubility, hydrophobicity, or chain mobility characteristics distinct from aromatic PGE adducts.

Application
Selection Property
Validation Focus
Flexible epoxy adhesives
High elongation, lower modulus profile
Tensile strain–modulus trade-off review
Cryogenic epoxy systems (77 K)
Simultaneous strength-ductility-impact enhancement
Cryogenic mechanical property verification
Lower-sensitization formulations
Reported lower peptide depletion in reactivity assay
Sensitization assay response review
Polymer chain functionalization
High ester insertion efficiency (86–89 mol%)
Catalytic conversion efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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